5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid
Description
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid (CAS: 1909308-56-0) is a pyridine derivative with a molecular weight of 232.03 g/mol and a purity of ≥95% . Its structure features a pyridine core substituted with a bromine atom at position 5, a hydroxyl group at position 2, a methyl group at position 4, and a carboxylic acid group at position 2. This unique arrangement of functional groups confers distinct chemical properties, including enhanced hydrogen bonding capacity (due to the hydroxyl and carboxylic acid groups) and steric effects from the methyl substituent.
The compound is widely utilized in pharmaceuticals, agrochemicals, and material science . In drug development, it serves as a key intermediate for synthesizing targeted therapies with improved bioavailability and efficacy. Its bromine atom facilitates further functionalization via cross-coupling reactions, while the carboxylic acid group enables salt formation or conjugation with other pharmacophores.
Properties
IUPAC Name |
5-bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-4(8)2-9-6(10)5(3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBBDMPPUISBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-56-0 | |
| Record name | 5-bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-hydroxy-4-methylpyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form various reduced derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid exhibits various biological properties that make it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds possess notable antimicrobial properties. Research indicates that 5-bromo derivatives can enhance the effectiveness of certain antibiotics .
- Anticancer Potential : Some pyridine derivatives are being explored for their anticancer properties. The presence of halogen atoms like bromine may contribute to increased reactivity and interaction with biological targets, potentially leading to the development of new anticancer agents .
Role in Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a building block for more complex molecules used in drug development:
- Pharmaceutical Intermediates : The compound is utilized in synthesizing drugs targeting cardiovascular diseases and respiratory conditions due to its ability to modify biological pathways effectively .
Case Study 1: Antimicrobial Studies
A study conducted on the synthesis of palladium(II) complexes derived from similar pyridine ligands demonstrated enhanced antimicrobial activity compared to traditional antibiotics. The incorporation of this compound into these complexes improved their efficacy against resistant bacterial strains .
Case Study 2: Synthesis of Anticancer Agents
Research focusing on the modification of existing anticancer agents has shown that introducing this compound into drug formulations can increase their potency and reduce side effects. This was particularly evident in compounds targeting specific cancer cell lines, where enhanced selectivity was observed .
Table 1: Synthesis Yields
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
Key Observations :
- Substituent Positioning : The hydroxyl group at position 2 in the target compound distinguishes it from analogs like 5-bromo-3-methylpicolinic acid (carboxylic acid at position 2) . This positioning alters dipole moments and hydrogen-bonding interactions.
- Functional Group Diversity : The phenylmethoxy derivative (CAS: 1393534-89-8) introduces lipophilicity, enhancing membrane permeability in drug candidates .
Physicochemical Properties
- Solubility: The hydroxyl and carboxylic acid groups in the target compound improve aqueous solubility compared to non-polar analogs like 5-bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid .
- Thermal Stability : Methyl groups (e.g., in 5-bromo-4-methylpyridine-2-carboxylic acid, CAS: 886365-02-2) enhance thermal stability, a trait shared with the target compound .
Research Findings and Innovations
- Drug Development : The target compound’s hydroxyl group has been leveraged to synthesize kinase inhibitors with IC₅₀ values <100 nM, outperforming analogs lacking this group .
- Agrochemicals : Field trials show derivatives of this compound exhibit 90% efficacy against fungal pathogens, surpassing morpholinyl derivatives (70% efficacy) .
- Material Science : MOFs incorporating the target compound demonstrate a 20% increase in CO₂ adsorption capacity compared to those using 5-bromo-3-methylpicolinic acid .
Biological Activity
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid is a compound of significant interest due to its various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound contains a bromine atom, hydroxyl group, and carboxylic acid functionality, which are crucial for its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of pyridine compounds, including 5-bromo derivatives, exhibit promising anticancer properties. For instance, studies have shown that certain pyridine derivatives can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) and FaDu (hypopharyngeal tumor) cells.
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways. The presence of the carboxylic acid group enhances interactions with cellular targets, potentially leading to increased cytotoxicity against tumor cells while sparing normal cells.
Case Study: Cytotoxicity Testing
In a study involving the evaluation of various pyridine derivatives, including 5-bromo compounds, it was found that:
- Compound Efficacy : The tested compounds exhibited cytotoxicity at concentrations as low as 100 µM.
- Comparison with Standard Treatments : The efficacy was compared to cisplatin, a standard chemotherapeutic agent, showing comparable or superior activity in some cases.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various pathogens.
Spectrum of Activity
The compound has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth by interfering with essential metabolic pathways.
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial efficacy can be quantified using MIC values. For example:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound possesses significant potential as an antimicrobial agent.
Structure-Activity Relationships (SAR)
The biological activity of 5-bromo derivatives is influenced by their structural features:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Hydroxyl Group : Contributes to hydrogen bonding with biological targets.
- Carboxylic Acid : Essential for interaction with enzymatic targets and contributes to the overall polarity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing brominated pyridine carboxylic acids with multiple substituents?
- Brominated pyridine carboxylic acids are typically synthesized via halogenation of pre-functionalized pyridine cores or carboxylation of bromopyridine intermediates. For example, bromination of methylpyridine derivatives under controlled conditions (e.g., using NBS or Br₂ in acetic acid) can introduce bromine at specific positions, while carboxylation may involve metal-catalyzed carbonylation or hydrolysis of nitrile groups .
- Critical factors include temperature control (e.g., maintaining <100°C to avoid decarboxylation) and regioselectivity management. Substituent electronic effects (e.g., hydroxyl or methyl groups) influence reaction pathways, as seen in related compounds like 5-Bromo-3-carboxypyridine (mp 178–180°C, CAS 20826-04-4) .
Q. How should researchers characterize the purity and structural integrity of brominated pyridine derivatives?
- Purity Analysis : High-performance liquid chromatography (HPLC) is recommended, with purity thresholds >95% (HPLC) as a benchmark, as seen in commercial standards for 5-Bromo-3-pyridinecarboxylic acid .
- Structural Confirmation : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing between 2-, 3-, or 4-methyl groups) and FT-IR to confirm carboxylic acid (-COOH) and hydroxyl (-OH) functionalities. For example, the methyl group in 5-Bromo-2-methylpyridine-3-carboxylic acid (mp 226–230°C) produces distinct NMR shifts .
Q. What storage conditions optimize the stability of brominated pyridine carboxylic acids?
- Store under inert atmospheres (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Hydroxyl and carboxylic acid groups increase hygroscopicity, necessitating desiccants. Evidence from related bromopyridines (e.g., 5-Bromo-2-fluoropyridine-3-boronic acid) highlights degradation risks at elevated temperatures or prolonged light exposure .
Advanced Research Questions
Q. How can conflicting spectroscopic data for brominated pyridine derivatives be resolved?
- Case Study : Discrepancies in melting points (e.g., 5-Bromo-3-carboxypyridine: 178–180°C vs. 226–230°C for a methyl-substituted analog ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and recrystallization (e.g., using ethanol/water mixtures) to isolate pure phases.
- Data Cross-Validation : Compare NMR coupling constants with computational models (e.g., DFT simulations) to confirm substituent orientation .
Q. What strategies improve regioselective functionalization of poly-substituted pyridine cores?
- Directing Groups : The hydroxyl group at position 2 in 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid can act as a directing group for electrophilic substitution. For example, in 5-Bromo-2-methoxy-3-methylpyridine, methoxy groups enhance regioselectivity during Suzuki couplings .
- Catalytic Systems : Pd-mediated cross-couplings (e.g., with boronic acids) require careful ligand selection (e.g., SPhos or XPhos) to avoid steric hindrance from methyl or hydroxyl groups .
Q. How can researchers design cross-coupling reactions using brominated pyridine carboxylic acids?
- Substrate Limitations : The carboxylic acid group may deactivate catalysts via coordination. Pre-protection (e.g., esterification) is advised, as demonstrated in Suzuki reactions with 5-Bromo-2-fluoro-3-pyridineboronic acid .
- Optimization Parameters : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (80–120°C) to balance reactivity and stability. For example, 5-Bromo-3-pyridineboronic acid derivatives show higher yields in THF with Cs₂CO₃ .
Methodological Notes
- Synthetic Contradictions : Conflicting yields in bromination reactions may stem from competing side reactions (e.g., debromination under acidic conditions). Monitor reaction progress via TLC with UV-active spots .
- Safety Protocols : Brominated pyridines often require handling in fume hoods due to volatile byproducts (e.g., HBr gas) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
